

Application Note: 1H and 13C NMR Assignment of Tyrosylvaline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylvaline (Tyr-Val) is a dipeptide composed of L-tyrosine and L-valine residues. As a fundamental building block of proteins and a potential bioactive molecule itself, understanding its structural characteristics is crucial for various applications in biochemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and dynamics of molecules in solution. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of **tyrosylvaline** and presents predicted chemical shift assignments based on established data for its constituent amino acids.

Predicted NMR Data for Tyrosylvaline

The following tables summarize the predicted 1H and 13C NMR chemical shifts for **tyrosylvaline**. These predictions are based on typical chemical shift values for tyrosine and valine residues within a peptide chain in a random coil conformation. Actual chemical shifts may vary depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted 1H NMR Chemical Shifts for Tyrosylvaline in D2O



Atom Name	Residue	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (amide)	Val	~8.2	d	~7-8
α-Η	Tyr	~4.5	dd	~6, ~8
β-Н	Tyr	~3.1, ~2.9	m	
δ-H (ring)	Tyr	~7.2	d	~8.5
ε-H (ring)	Tyr	~6.9	d	~8.5
α-Η	Val	~4.2	d	~5
β-Н	Val	~2.2	m	
у-СН3	Val	~0.9	d	~7
у'-СН3	Val	~0.9	d	~7

Table 2: Predicted 13C NMR Chemical Shifts for Tyrosylvaline in D2O



Atom Name	Residue	Predicted Chemical Shift (ppm)
C=O (amide)	Tyr	~174
α-C	Tyr	~57
β-С	Tyr	~38
γ-C (ring)	Tyr	~128
δ-C (ring)	Tyr	~131
ε-C (ring)	Tyr	~116
ζ-C (ring)	Tyr	~156
C=O (carboxyl)	Val	~177
α-C	Val	~61
β-С	Val	~31
у-С	Val	~19
у'-С	Val	~19

Molecular Structure and Atom Labeling

The following diagram illustrates the structure of **tyrosylvaline** with the atom numbering used for the NMR assignments presented in the tables above.

Figure 1. Structure of **Tyrosylvaline** with atom labeling.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **tyrosylvaline** and acquiring 1D 1H and 13C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC are recommended.

- 1. Sample Preparation
- Materials:



- Tyrosylvaline sample (high purity, >95%)
- Deuterium oxide (D2O, 99.9%) or Deuterated dimethyl sulfoxide (DMSO-d6, 99.9%)
- NMR tubes (5 mm, high precision)
- Internal standard (optional, e.g., DSS or TSP for D2O)
- pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)

Procedure:

- Weigh approximately 5-10 mg of tyrosylvaline directly into a clean, dry microcentrifuge tube.
- Add 0.6 mL of the desired deuterated solvent (e.g., D2O).
- Gently vortex or sonicate the sample until the peptide is fully dissolved.
- If using D2O, adjust the pH of the solution to a desired value (typically between 4 and 7)
 using dilute DCI or NaOD. This is important as chemical shifts of ionizable groups are pHdependent.
- Transfer the solution to a 5 mm NMR tube.
- If an internal standard is required, add a small, known amount.

2. NMR Data Acquisition

- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for 1H and 13C detection.
- 1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30').
 - Solvent: D2O



Temperature: 298 K (25 °C)

Spectral Width: 12-16 ppm

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: 2-4 seconds

 Solvent Suppression: Use a suitable solvent suppression technique if residual HDO signal is problematic (e.g., presaturation).

• 13C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

 Pulse Program: A standard 1D carbon pulse sequence with proton decoupling (e.g., 'zgpg30').

Solvent: D2O

Temperature: 298 K (25 °C)

Spectral Width: 200-220 ppm

Number of Scans: 1024-4096 (or more, as 13C has low natural abundance)

Relaxation Delay (d1): 2 seconds

Acquisition Time: 1-2 seconds

3. Data Processing

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

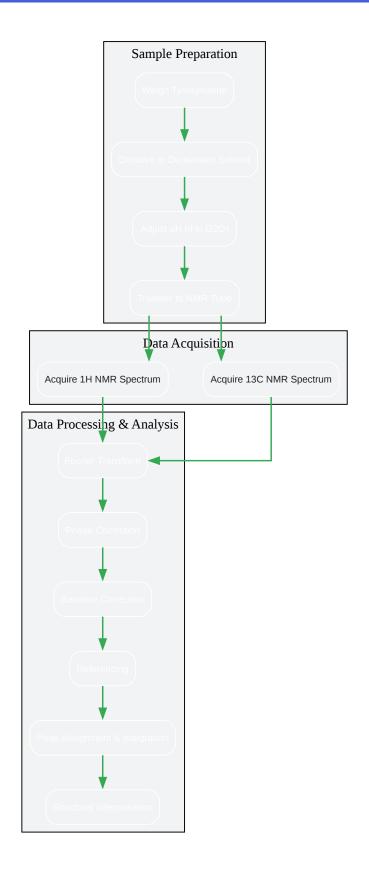


- Reference the spectrum. For 1H NMR in D2O, the residual HDO peak can be set to 4.79 ppm. For 13C NMR, an internal standard or the solvent peak can be used for referencing.
- Integrate the peaks in the 1H spectrum to determine the relative number of protons.
- Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, using the predicted data in Tables 1 and 2 as a guide.

Logical Workflow for Tyrosylvaline NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis.





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Figure 2. Workflow for NMR analysis of Tyrosylvaline.



Conclusion

This application note provides a foundational guide for the 1H and 13C NMR analysis of **tyrosylvaline**. The provided predicted chemical shifts serve as a useful starting point for spectral assignment. For unambiguous assignment and detailed structural studies, it is essential to perform a suite of 2D NMR experiments. The detailed experimental protocol will enable researchers to acquire high-quality NMR data, facilitating further investigations into the structure-activity relationships of this and other dipeptides.

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Assignment of Tyrosylvaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099396#1h-and-13c-nmr-assignment-for-tyrosylvaline]

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